molecular formula C10H8F2O B12949376 4-(2,3-Difluorophenyl)-3-butyn-1-ol

4-(2,3-Difluorophenyl)-3-butyn-1-ol

Cat. No.: B12949376
M. Wt: 182.17 g/mol
InChI Key: SPAQTEXUIPZMBZ-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)-3-butyn-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a butyn-1-ol moiety

Chemical Reactions Analysis

4-(2,3-Difluorophenyl)-3-butyn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

4-(2,3-Difluorophenyl)-3-butyn-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 4-(2,3-Difluorophenyl)-3-butyn-1-ol exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The specific molecular targets and pathways depend on the context of its application and the nature of the interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

4-(2,3-difluorophenyl)but-3-yn-1-ol

InChI

InChI=1S/C10H8F2O/c11-9-6-3-5-8(10(9)12)4-1-2-7-13/h3,5-6,13H,2,7H2

InChI Key

SPAQTEXUIPZMBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C#CCCO

Origin of Product

United States

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